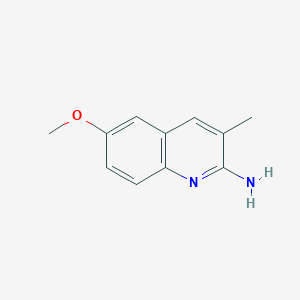

2-Amino-6-methoxy-3-methylquinoline

Descripción

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold is a privileged structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govmdpi.comprepchem.com This characteristic has made quinoline and its derivatives a focal point of intensive research for decades. The synthetic accessibility and the ability to functionalize the quinoline ring at various positions allow chemists to create diverse libraries of compounds for biological screening. nih.gov Modern synthetic methods, including microwave-assisted and multi-component reactions, have further streamlined the production of these valuable molecules. sigmaaldrich.com

Pharmacological and Biological Relevance of Substituted Quinoline Architectures

The pharmacological importance of the quinoline nucleus is well-established, with numerous quinoline-based drugs currently on the market. mdpi.com The addition of different functional groups to the quinoline core gives rise to a wide array of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govscbio.cnresearchgate.net For instance, the anti-malarial drug chloroquine (B1663885) and the broad-spectrum antibiotic ofloxacin (B1677185) are both prime examples of the therapeutic success of quinoline derivatives. researchgate.net The nature and position of the substituents play a crucial role in determining the specific biological activity and potency of the resulting compound. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTMAHSBGVTIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588908 | |

| Record name | 6-Methoxy-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-30-3 | |

| Record name | 6-Methoxy-3-methyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203506-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxy-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for Quinoline (B57606) Core Construction

The fundamental framework of 2-Amino-6-methoxy-3-methylquinoline is the quinoline ring system. Several classical and modern synthetic reactions are employed to construct this heterocyclic scaffold.

Cyclization Reactions for Quinoline Ring Formation

Cyclization reactions are a cornerstone of quinoline synthesis. These reactions typically involve the formation of the nitrogen-containing ring through the closure of a suitably substituted acyclic precursor. A variety of strategies have been developed to achieve this transformation, often utilizing different catalysts and reaction conditions to promote the desired ring closure. organic-chemistry.org For instance, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers an environmentally friendly approach to synthesizing N-containing heterocycles like quinolines. organic-chemistry.org Another method involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org

Condensation Reactions, including Povarov and Modified Conrad–Limpach Approaches

Condensation reactions are widely used for quinoline synthesis, with the Povarov and Conrad-Limpach reactions being notable examples.

The Povarov reaction is a powerful tool for synthesizing quinolines and their derivatives. thieme-connect.comwikipedia.org It is a formal [4+2] cycloaddition reaction between an aromatic imine and an alkene, typically an electron-rich one like an enol ether. wikipedia.orgacs.org The reaction is often catalyzed by a Lewis acid to activate the imine. wikipedia.org A notable variation involves a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction proceeds through a Schiff base intermediate, and the final cyclization is often achieved at high temperatures. wikipedia.org Modifications to the traditional method, such as using alternative solvents like ethyl benzoate, have been shown to improve yields. nih.gov The related Knorr quinoline synthesis can occur under different temperature conditions, leading to the formation of 2-hydroxyquinolines. wikipedia.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from multiple starting materials. rsc.orgrsc.org Several MCRs have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org These reactions offer high atom economy and allow for the introduction of various functional groups and substitution patterns. rsc.org For example, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones using palladium catalysis can produce a library of polysubstituted quinolines in good yields. rsc.org Another MCR approach involves the reaction of anilines, aldehydes, and phenyl vinyl sulfide (B99878) to generate 2-substituted quinolines. acs.org

Strategies for Site-Specific Functionalization of Quinoline Derivatives

The synthesis of this compound requires not only the formation of the quinoline core but also the precise introduction of the amino, methoxy (B1213986), and methyl groups at specific positions.

Introduction of Amino Groups

The introduction of an amino group onto the quinoline ring can be achieved through various methods. One common strategy involves the reduction of a nitro group. For instance, the synthesis of 3-amino-6-methoxyquinoline has been accomplished by the reduction of 3-nitro-6-methoxyquinoline using tin(II) chloride dihydrate. prepchem.com Another approach is the amination of a halo-substituted quinoline. wikipedia.org The position of the amino group can significantly influence the chemical properties and potential applications of the resulting quinoline derivative. nih.govacs.org

Regioselective Methoxylation Techniques

Regioselective methoxylation, the targeted placement of a methoxy group, is crucial for synthesizing compounds like this compound. This can be achieved by starting with a precursor that already contains the methoxy group in the desired position, such as p-anisidine (B42471) (4-methoxyaniline). researchgate.netnih.gov The methoxy group can also be introduced through nucleophilic aromatic substitution reactions on a suitably activated quinoline ring. For example, the reaction of a chloroquinoline with sodium methoxide (B1231860) can yield the corresponding methoxyquinoline. nih.gov

The synthesis of the target molecule, this compound, would likely involve a combination of these strategies. For example, a plausible route could start with a substituted aniline, such as p-anisidine, to incorporate the 6-methoxy group. Subsequent reactions, such as a modified Combes or Doebner-von Miller reaction with a suitable diketone or α,β-unsaturated carbonyl compound, respectively, could be employed to construct the quinoline ring with the desired methyl and amino substituents.

Methylation Approaches at the Quinoline Scaffold

The introduction of a methyl group onto the quinoline scaffold is a critical step in the synthesis of this compound. One common precursor for methylation is 6-methoxy-2-methylquinoline. nih.gov The methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to determine the regioselectivity of the reaction. nih.gov In the initial stage, S-methylation occurs, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.gov Subsequent alkylation with methyl iodide (CH3I) results in a mixture of O- and N-methylation products, with the O-methylated product, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, being predominant. nih.gov This process is typically carried out using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and proceeds via an SN2 mechanism, with the reaction rate increasing with solvent polarity. nih.gov

Another approach involves the synthesis of 6-methoxy-2-methylquinoline itself, which can be achieved through a metal-free condensation of anilines with vinyl ethers in the presence of iodine. researchgate.net

A different synthetic route starts from 3-chloroaniline, which is first converted to 3-chloroacetanilide. nih.gov This intermediate is then cyclized to form 2-chloroquinoline-3-carbaldehyde (B1585622) using a Vilsmeier-Haack reagent. nih.gov

Nucleophilic Substitution Reactions in Quinoline Synthesis

Nucleophilic substitution is a fundamental reaction in the synthesis of functionalized quinolines. The reactivity of the quinoline ring towards nucleophiles is position-dependent. Halogenated quinolines, particularly at the 2 and 4-positions, are highly susceptible to nucleophilic substitution. quimicaorganica.org Position 2 is noted to be slightly less reactive than position 4 due to the steric hindrance from the nitrogen's lone pair. quimicaorganica.org The mechanism for this reaction typically involves an addition-elimination pathway, where the stability of the intermediate, with the negative charge on the nitrogen atom, is crucial. quimicaorganica.org

For instance, 2-aminoquinoline (B145021) can be formed by reacting quinoline with sodamide in liquid ammonia (B1221849). uop.edu.pk Similarly, reaction with potassium hydroxide (B78521) can yield 2-hydroxyquinoline. uop.edu.pk In the context of synthesizing analogs, 4-chloro-8-methylquinolin-2(1H)-one has been used as a precursor where the 4-chloro group undergoes nucleophilic substitution to introduce various functional groups like sulfanyl, hydrazino, azido, and amino groups. mdpi.com

The synthesis of 4-amino-6-methoxy-2-methylquinoline has been achieved from 4-chloro-6-methoxy-2-methylquinoline (B1597386) by reaction with ammonia in the presence of phenol, followed by treatment with sodium hydroxide. chemicalbook.com

Advanced Synthetic Techniques Applicable to Quinoline Synthesis

Metal-Catalyzed Coupling Reactions (e.g., Ullman Type Domino Reactions)

Metal-catalyzed coupling reactions are powerful tools for constructing the quinoline core and introducing substituents. The Ullmann-type coupling, for example, has been utilized in a domino reaction sequence for the synthesis of quinazolinones, a related class of N-heterocycles. nih.gov This copper-catalyzed approach involves the reaction of substituted 2-halobenzamides with (aryl)methanamines. nih.gov While this specific example leads to quinazolinones, the underlying principle of domino reactions involving metal-catalyzed cross-coupling can be conceptually applied to quinoline synthesis. Domino reactions offer the advantage of forming multiple bonds in a single operation, increasing efficiency. nih.gov

Palladium-Catalyzed C-H Arylation for Functionalization

Palladium-catalyzed C-H arylation has emerged as a significant method for the functionalization of quinolines. This technique allows for the direct formation of carbon-carbon bonds between the quinoline ring and an aryl group, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Research has shown that the regioselectivity of C-H arylation on quinoline N-oxides can be controlled. acs.orgnih.govnih.gov While many palladium-catalyzed methods favor arylation at the C2 position, conditions have been developed for selective C8 arylation. acs.orgnih.govnih.gov This selectivity is influenced by factors such as the choice of ligand, solvent, and additives. acs.orgnih.gov For instance, ligand-free conditions in the presence of certain acids can direct the arylation to the C8 position. acs.orgnih.gov This method has a broad substrate scope with respect to both quinoline N-oxides and iodoarenes and demonstrates excellent functional group tolerance. acs.orgnih.govnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has been increasingly adopted to accelerate the synthesis of quinoline derivatives. acs.orgnih.gov This technique can significantly reduce reaction times, and often improves yields and product purity compared to conventional heating methods. nih.govjmpas.com

Several examples highlight the utility of microwave irradiation in quinoline synthesis:

The rapid synthesis of 2-vinylquinolines has been achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde under microwave conditions. nih.gov

A catalyst-free, one-pot, three-component reaction to synthesize dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is facilitated by microwave irradiation. acs.orgnih.gov

The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a versatile intermediate, is accomplished by treating a substituted acetanilide (B955) with dimethylformamide and phosphorus oxychloride under microwave irradiation. jmpas.com

The Povarov cycloaddition reaction followed by oxidative dehydrogenation to produce 2,4-diarylquinoline derivatives has been successfully carried out using microwave heating. mdpi.com

Synthesis of Precursors and Intermediates for this compound Analogues

The synthesis of analogues of this compound relies on the availability of various precursors and intermediates.

A key precursor, 6-methoxy-8-nitroquinoline, is synthesized via the Skraup reaction of 4-methoxy-2-nitroaniline (B140478) and glycerol. mdpi.com This nitro-substituted quinoline can then be reduced to 6-methoxyquinolin-8-amine using tin(II) chloride. mdpi.com

For the synthesis of 6-methoxy-2-arylquinoline derivatives, a one-step Doebner reaction is employed, reacting a substituted benzaldehyde, pyruvic acid, and p-anisidine in refluxing ethanol (B145695) to yield 4-carboxy quinolines. nih.gov These can be further modified, for example, by reduction of the carboxylic acid to an alcohol using lithium aluminum hydride. nih.gov

The synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline, another valuable intermediate, starts with the preparation of 6-methoxy-2-methyl-3-carbethoxy quinoline from β-anilinocrotonate and dimethylformamide with phosphorus oxychloride. nih.gov This is followed by oxidation of the methyl group to a formyl group using selenium dioxide. nih.gov

The table below summarizes some key precursors and their synthetic methods.

| Precursor/Intermediate | Starting Materials | Reagents and Conditions | Reference |

| 6-methoxy-8-nitroquinoline | 4-methoxy-2-nitroaniline, glycerol | Skraup reaction | mdpi.com |

| 6-methoxyquinolin-8-amine | 6-methoxy-8-nitroquinoline | SnCl2 | mdpi.com |

| 4-carboxy-6-methoxy-2-arylquinolines | Substituted benzaldehyde, pyruvic acid, p-anisidine | Doebner reaction, reflux in ethanol | nih.gov |

| 6-methoxy-2-methyl-3-carbethoxy quinoline | β-anilinocrotonate, dimethylformamide | Phosphorus oxychloride | nih.gov |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | 6-methoxy-2-methyl-3-carbethoxy quinoline | Selenium dioxide, 1,4-dioxane | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | 3-chloroacetanilide | Vilsmeier-Haack reagent (POCl3, DMF) | nih.gov |

| 4-amino-6-methoxy-2-methylquinoline | 4-chloro-6-methoxy-2-methylquinoline | Ammonia, phenol, NaOH | chemicalbook.com |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 2-Amino-6-methoxy-3-methylquinoline is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the quinoline (B57606) core. The proton at the C4 position is expected to appear as a singlet, influenced by the adjacent methyl group. The protons on the benzene (B151609) ring (H5, H7, and H8) will show characteristic splitting patterns (doublets and a doublet of doublets) based on their coupling with neighboring protons.

The aliphatic region will contain signals for the methyl and methoxy (B1213986) groups. The C3-methyl protons would likely appear as a sharp singlet. The methoxy group protons at the C6 position would also present as a singlet, typically in the range of 3.8-4.0 ppm. Finally, the amino group (-NH₂) protons at the C2 position would likely be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. For this compound, eleven distinct signals are expected. The chemical shifts of the nine carbons in the quinoline ring system would appear in the aromatic region (typically 100-160 ppm). The carbon atom attached to the methoxy group (C6) and the amino group (C2) would be significantly influenced by these substituents. Specifically, the C6 carbon is expected to be shifted downfield due to the deshielding effect of the oxygen atom. The chemical shift of aromatic methoxy carbons typically appears around 56 ppm, but this can be modulated by conformational effects. nih.gov

The carbons of the methyl group (at C3) and the methoxy group (-OCH₃) will appear in the upfield, aliphatic region of the spectrum. The methyl carbon signal would be expected in the 15-25 ppm range, while the methoxy carbon signal would likely be found around 55-60 ppm.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY experiments would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity between the H7 and H8 protons on the benzene portion of the quinoline ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

N-H Stretching: The amino (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline aromatic system would be observed in the 1500-1620 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) would produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The scissoring vibration of the primary amine would be visible in the 1590-1650 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system. The C=C and C=N stretching vibrations of the aromatic rings are expected to be prominent. The symmetric vibrations of the methyl group would also be clearly visible. Analysis of Raman spectra of related complex quinoline structures often highlights strong modes for C-C stretching and C-H bending within the aromatic framework. oatext.com

Vibrational Mode Assignment and Potential Energy Distribution (PED) Analysis

A Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. For this compound, the vibrational spectrum would be characterized by modes originating from the quinoline core and its substituents: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups.

Key expected vibrational modes would include:

Amino Group (-NH₂): Symmetric and asymmetric stretching vibrations typically appear in the 3300-3500 cm⁻¹ range. Scissoring and rocking modes are expected at lower wavenumbers.

Methyl Group (-CH₃): Symmetric and asymmetric stretching vibrations are anticipated around 2870-2960 cm⁻¹. Bending vibrations would occur near 1375-1450 cm⁻¹.

Methoxy Group (-OCH₃): The C-O stretching vibration is a characteristic feature, expected in the 1000-1300 cm⁻¹ region.

Quinoline Ring: C-H stretching vibrations of the aromatic rings are found above 3000 cm⁻¹. C=C and C=N stretching vibrations within the quinoline ring system typically occur in the 1400-1650 cm⁻¹ region. nih.govmdpi.com

An illustrative table of expected vibrational frequencies and their assignments for this compound is presented below, based on data from related compounds and general spectroscopic principles.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 | Asymmetric Stretching | Amino (-NH₂) |

| ~3350 | Symmetric Stretching | Amino (-NH₂) |

| ~3050 | Stretching | Aromatic C-H |

| ~2960 | Asymmetric Stretching | Methyl (-CH₃) |

| ~2850 | Symmetric Stretching | Methoxy (-OCH₃) |

| ~1620 | C=N Stretching | Quinoline Ring |

| ~1580 | C=C Stretching | Quinoline Ring |

| ~1450 | Bending | Methyl (-CH₃) |

| ~1240 | Asymmetric C-O-C Stretching | Methoxy (-OCH₃) |

| ~1030 | Symmetric C-O-C Stretching | Methoxy (-OCH₃) |

This table is illustrative and presents expected values. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) and Photoluminescence Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule. For aromatic systems like quinoline derivatives, absorption bands typically arise from π→π* and n→π* transitions. nih.govresearchgate.net The absorption spectrum of this compound is expected to show characteristic peaks in the UV region, likely between 250 and 400 nm. nih.gov

The substitution pattern significantly influences the exact position (λ_max) and intensity of these absorption bands. The electron-donating amino and methoxy groups are known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core. The solvent environment can also impact the spectrum due to solvatochromic effects.

While an experimental spectrum for this compound is not available, studies on structurally similar compounds, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, show absorption maxima in methanol (B129727) around 250-350 nm. nih.gov Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and compare them with experimental findings. researcher.life

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. mdpi.com Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to show photoluminescence. The emission spectrum would provide information on the energy of the first excited singlet state.

The presence of electron-donating groups like amino and methoxy can enhance the fluorescence quantum yield. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is a key parameter that can be determined from the PL spectrum. For instance, a study on various styrylquinoline copolymers demonstrated that substituents significantly shift the emission bands, resulting in fluorescence ranging from blue to green. mdpi.com The photoluminescence spectrum of 2-formyl-6-methoxy-3-carbethoxy quinoline was recorded in methanol, indicating that such derivatives are emissive. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation pattern, which aids in structural elucidation. For this compound (molecular formula C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.09 g/mol . In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at m/z 189.10.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Based on the structure, expected fragmentation could involve:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 174.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, leading to a fragment at m/z 159.

Cleavage of the amino group.

Studies on related quinoline compounds provide insight into their fragmentation behavior. For example, the ESI-MS/MS of 6-methoxy-8-quinolinamine shows a precursor ion [M+H]⁺ at m/z 175.0866, with major fragment ions observed. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 189.10 ([M+H]⁺) | 174.08 | •CH₃ (15.02) |

| 189.10 ([M+H]⁺) | 159.08 | CH₂O (30.02) |

| 189.10 ([M+H]⁺) | 172.08 | NH₃ (17.02) |

This table presents hypothetical fragmentation data for this compound based on its structure and general fragmentation rules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

There is no published crystal structure for this compound in the Cambridge Structural Database. However, analysis of a closely related compound, (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, reveals important structural features. researchgate.netnih.gov In this analogue, the quinoline ring system is essentially planar. The crystal packing is stabilized by C-H···π and π-π stacking interactions, which organize the molecules into a three-dimensional supramolecular network. nih.gov

An article focusing on the structural characterization and advanced spectroscopic analysis of this compound cannot be generated at this time. Extensive searches for specific data related to its single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) have not yielded any publicly available research findings for this particular compound.

The requested article structure is centered on a detailed analysis of crystallographic data, which is essential for a thorough discussion of the compound's three-dimensional structure, bond lengths, bond angles, and crystalline phase. Without access to experimental data from SCXRD and PXRD analyses of this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Information on related but distinct quinoline derivatives is available; however, a strict adherence to the prompt's requirement of focusing solely on this compound prevents the inclusion of such data.

Therefore, until crystallographic studies of this compound are conducted and published, the generation of an article with the specified in-depth structural analysis is not feasible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Time-Dependent DFT (TD-DFT) extends this to investigate excited states and electronic spectra.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-Amino-6-methoxy-3-methylquinoline, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotatable bonds associated with the methoxy (B1213986) and amino groups. By systematically rotating these groups and performing geometry optimization at each step, a potential energy surface can be mapped out to identify the global minimum energy conformer as well as any other low-energy isomers. This analysis provides critical information about the molecule's preferred shape, which influences its physical and biological properties. Computational advances have provided numerous tools and representations for understanding molecular structures. pjbmb.org.pk

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is often located on electron-rich parts of a molecule, such as the amino and methoxy groups, while the LUMO may be distributed over the quinoline (B57606) ring system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscienceopen.com The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. malariaworld.org For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, while the hydrogen atoms of the amino group and potentially parts of the aromatic system would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the sites of hydrogen bonding. researchgate.net

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecule's structure and vibrational modes.

Vibrational Spectra (IR and Raman): Theoretical calculations of infrared (IR) and Raman spectra are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. oatext.com This yields the vibrational frequencies and their corresponding intensities. The calculated spectra for this compound would show characteristic peaks for the stretching and bending modes of its functional groups, such as the N-H stretches of the amino group, C-O stretch of the methoxy group, and various vibrations of the quinoline ring. Comparing the simulated spectra with experimental ones aids in the definitive assignment of vibrational bands. oatext.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. malariaworld.org This method provides information about the electronic transitions between molecular orbitals. The calculated spectrum for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). nih.gov

The regioselectivity of chemical reactions involving this compound can be investigated computationally. By modeling the transition states of reactions at different positions on the quinoline ring, the activation energies can be calculated. The preferred reaction pathway will be the one with the lowest activation energy.

Electronic Effects: The electron-donating nature of the amino and methoxy groups and the electron-withdrawing character of the quinoline nitrogen influence the electron density around the ring, directing incoming electrophiles or nucleophiles to specific positions.

Steric Effects: The steric hindrance caused by the methyl group at the 3-position and the substituents at the 2- and 6-positions can also play a significant role in determining the regioselectivity of a reaction.

Solvation Effects: Performing calculations in the presence of a solvent model (solvation effects) is crucial as the solvent can stabilize or destabilize intermediates and transition states, thereby altering the reaction pathway and regioselectivity.

Chemical Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a suite of descriptors that quantify the chemical reactivity of a molecule. mdpi.comrasayanjournal.co.in These descriptors are derived from the principles of conceptual DFT and offer a quantitative basis for understanding and predicting chemical behavior. rasayanjournal.co.in

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

By calculating these descriptors for this compound, a quantitative assessment of its reactivity can be obtained, allowing for comparisons with other molecules and predictions of its behavior in various chemical environments.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules, their aggregation states, and their interactions within biological systems. NCI analysis provides methods to visualize and characterize these weak forces, such as hydrogen bonds, van der Waals forces, and steric repulsion.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, is a powerful model that analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.orguni-rostock.de AIM analysis can characterize the nature of chemical bonds, including both strong covalent bonds and weak non-covalent interactions. researchgate.netias.ac.in

The analysis focuses on Bond Critical Points (BCPs), which are locations between two nuclei where the gradient of the electron density is zero. ias.ac.in The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are particularly revealing:

Shared-shell interactions (covalent bonds) are typically characterized by high ρ values and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Closed-shell interactions (non-covalent bonds like hydrogen bonds and van der Waals forces) are characterized by low ρ values and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density in the internuclear region. researchgate.net

For this compound, AIM analysis could be used to precisely characterize the strength and nature of all covalent bonds within the molecule, as well as potential intramolecular hydrogen bonds, for instance between the amino group and the ring nitrogen.

Illustrative Data: AIM Analysis at Bond Critical Points (BCPs)

The following table provides hypothetical data for an AIM analysis of selected bonds in this compound.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Interpretation |

| C2-N (amino) | 0.290 | -0.850 | Covalent |

| C-C (aromatic) | 0.310 | -0.920 | Covalent (with partial double bond character) |

| C6-O (methoxy) | 0.250 | -0.700 | Covalent |

| N (amino)-H···N (ring) | 0.025 | +0.085 | Weak Intramolecular Hydrogen Bond |

| C-H···π | 0.009 | +0.030 | van der Waals |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, different types of interactions can be identified and color-coded onto a molecular surface. uss.clchemrxiv.org

Strong attractive interactions (hydrogen bonds) appear as blue regions.

Weak attractive interactions (van der Waals forces) appear as green regions.

Strong repulsive interactions (steric clashes) appear as red regions.

An RDG analysis of this compound would provide a detailed 3D map of the non-covalent forces that stabilize its conformation. This would visually confirm the presence of any intramolecular hydrogen bonds and highlight the regions of van der Waals contact, which are crucial for understanding how the molecule might fit into a larger structure, such as a protein's active site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. arabjchem.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological macromolecule). nih.govresearchgate.net

For this compound, an MD simulation could be used to:

Explore its conformational landscape and the flexibility of its substituent groups (amino, methoxy, methyl).

Study its interaction and stability in an aqueous environment, analyzing how water molecules arrange around it. arabjchem.org

Simulate its behavior when bound to a protein, assessing the stability of the protein-ligand complex over time and identifying key persistent interactions. nih.gov

MD simulations on quinoline derivatives have been instrumental in evaluating their potential as enzyme inhibitors by assessing the stability of their binding modes and calculating binding free energies. nih.govnih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing how a ligand might interact at the atomic level.

The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding energy for each pose. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on various quinoline derivatives have successfully identified potential inhibitors for a range of targets, including proteins from SARS-CoV-2 and acetylcholinesterase. nih.govnih.govnih.gov

A molecular docking study of this compound would involve selecting a relevant protein target and using software to predict its binding mode. The results would highlight the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the quinoline derivative, providing a rationale for its potential biological activity. semanticscholar.org

Illustrative Data: Molecular Docking Results

This table shows hypothetical results from docking this compound into the active site of a protein kinase.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase (PDB: XXXX) | -8.5 | Glu121 | Hydrogen Bond with Amino Group |

| Val55 | Hydrophobic Interaction with Methyl Group | ||

| Phe180 | π-π Stacking with Quinoline Ring | ||

| Leu178 | Hydrophobic Interaction with Methoxy Group | ||

| Asp179 | Hydrogen Bond with Ring Nitrogen |

Prediction of Binding Modes and Interaction Sites with Biological Receptors

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a small molecule to the active site of a biological target. In a study investigating potential inhibitors for SARS-CoV-2, the binding mode of 2-formyl-6-methoxy-3-carbethoxy quinoline was analyzed against the main protease (Mpro) of the virus, a crucial enzyme for its replication. nih.gov

The investigation revealed that the quinoline derivative fits into the catalytic cavity of the Mpro, which is composed of domains I and II. nih.gov The docking results highlighted several key intermolecular interactions between the compound and the amino acid residues of the protease. These interactions are critical for the stability of the ligand-protein complex. While specific amino acid interactions for this particular analogue were part of a broader study, the research confirmed a stable binding pose within the active site. nih.gov This type of analysis is fundamental in structure-based drug design, offering insights into the structural features of the molecule that are essential for its biological activity.

Calculation of Binding Energies and Affinities

The strength of the interaction between a ligand and its receptor is quantified by its binding energy. A more negative binding energy value typically indicates a more stable and favorable interaction. For 2-formyl-6-methoxy-3-carbethoxy quinoline, the calculated binding energy with the main protease of SARS-CoV-2 was found to be -5.5 kcal/mol. nih.gov

This binding energy was noted to be more favorable than that of chloroquine (B1663885), a compound that was also investigated for its potential against the same target under identical docking protocols, which exhibited a binding energy of -4.5 kcal/mol. nih.gov This suggests that the quinoline derivative forms a more stable complex with the Mpro active site. Such calculations are vital for ranking potential drug candidates and prioritizing them for further experimental validation.

In Silico Predictive Analysis of Physicochemical Parameters and Drug-Like Properties

In silico tools are widely used to predict the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. These predictions are often based on the molecule's structural features.

Lipinski's Rule of Five Compliance Assessment

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. drugbank.com The rule assesses several physicochemical properties, including molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. drugbank.comresearchgate.net For a compound to be considered drug-like, it should generally not violate more than one of these rules. drugbank.com

A computational analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline demonstrated that the compound adheres to Lipinski's Rule of Five with no violations. nih.gov This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability.

Table 1: Lipinski's Rule of Five Parameters for 2-formyl-6-methoxy-3-carbethoxy quinoline

| Parameter | Value | Rule | Compliance |

| Molecular Weight | < 500 Da | Compliant | |

| Hydrogen Bond Donors | ≤ 5 | Compliant | |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant | |

| Log P | ≤ 5 | Compliant | |

| Data derived from a computational study on 2-formyl-6-methoxy-3-carbethoxy quinoline. nih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Predictions

ADME properties describe the disposition of a drug within an organism and are critical for a drug's efficacy and safety. Theoretical predictions for these properties for 2-formyl-6-methoxy-3-carbethoxy quinoline indicate a promising profile. nih.gov

The in silico analysis predicted that the compound has drug-like properties. nih.gov A "BOILED-Egg" plot, a common visualization tool for ADME properties, suggested that the compound is likely to be brain-penetrant. nih.gov Furthermore, the analysis indicated that the compound is not a substrate for active efflux mechanisms, which is an encouraging property for a potential drug. nih.gov The bioavailability radar, another predictive tool, showed that most of the compound's parameters fall within the acceptable limits for a drug-like molecule, with only a slight deviation in molecular saturation. nih.gov

Table 2: Predicted ADME Properties for 2-formyl-6-methoxy-3-carbethoxy quinoline

| Property | Prediction |

| Brain Penetration | Predicted to be brain-penetrant |

| Active Efflux | Predicted to not be subject to active efflux |

| Drug-Likeness | Shows drug-like properties |

| Bioavailability Radar | Most parameters within permissible limits |

| Based on theoretical ADME analysis. nih.gov |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Group (Position 2)

The amino group at the C2 position is a versatile handle for chemical modification. Its nucleophilic character allows for a variety of derivatization reactions, including acylation, alkylation, and diazotization.

Acylation: The 2-amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. For instance, iodine-catalyzed C2-H formamidation has been used for the synthesis of N-acylated 2-aminoquinolines. researchgate.net This transformation is crucial for modulating the electronic properties and biological activity of the parent molecule.

Alkylation: N-alkylation of the 2-amino group can be achieved using various alkylating agents. However, the N-alkylation of 2-aminothiophenes, a related heterocyclic system, has been noted to be challenging, often requiring specific conditions like the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF to proceed mildly. nih.gov Similar challenges and strategies could be applicable to 2-aminoquinolines.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.org Aryl diazonium salts are highly useful intermediates that can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. While stable at low temperatures, these salts can lose nitrogen gas to form reactive intermediates. libretexts.org The deamination of related 3-aminoquinoline-2,4(1H,3H)-diones using nitrous acid has been shown to lead to molecular rearrangements and the formation of various indole (B1671886) derivatives. utb.cz

Reactivity of the Methoxy (B1213986) Group (Position 6)

The methoxy group at the C6 position is an electron-donating group that activates the benzene (B151609) ring of the quinoline (B57606) system towards electrophilic attack. The primary reaction of this aryl methyl ether is demethylation.

Demethylation (Ether Cleavage): The methyl group can be cleaved to yield the corresponding 6-hydroxyquinoline (B46185) derivative. wikipedia.org This transformation is typically achieved under harsh conditions using strong acids like HBr or HI. herts.ac.uk Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also effective reagents for ether cleavage. nih.gov More moderate conditions using acidic concentrated lithium bromide have also been developed for the demethylation of lignin-derived aromatic compounds, which could be applicable here. nih.gov The resulting hydroxyl group offers a new site for further functionalization, such as O-alkylation or esterification.

Reactivity of the Methyl Group (Position 3)

The methyl group at the C3 position, while generally less reactive than the other functional groups, can undergo oxidation and condensation reactions.

Oxidation: The methyl group can be oxidized to a carboxyl group (quinoline-3-carboxylic acid). This transformation often requires strong oxidizing agents. For example, the oxidation of 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid has been achieved in high yield using nickel peroxide in an aqueous base at room temperature. tandfonline.comtandfonline.com Traditional oxidants like potassium permanganate (B83412) (KMnO₄) can also be used, though they may lead to side reactions or degradation of the quinoline ring system if not carefully controlled. youtube.com

Condensation: The methyl group in 2-methylquinolines can be activated by a Lewis acid catalyst to react with aldehydes, forming 2-styrylquinolines. thieme-connect.com While the methyl group in the target compound is at the 3-position, similar condensation strategies might be explored, potentially requiring specific catalysts or reaction conditions to activate the C3-methyl group.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents and the nature of the ring system itself.

Electrophilic Aromatic Substitution (EAS): The quinoline nucleus is composed of a relatively electron-rich benzene ring and an electron-deficient pyridine (B92270) ring. quimicaorganica.org Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially on the benzene ring, primarily at positions C5 and C8. quimicaorganica.orgresearchgate.netreddit.com The presence of the strongly activating amino group at C2 and the activating methoxy group at C6 would further direct incoming electrophiles to the benzene portion of the molecule. The precise outcome would depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.netquimicaorganica.org In 2-Amino-6-methoxy-3-methylquinoline, the C2 position is already substituted. If a suitable leaving group were present at the C4 position, it could be displaced by a nucleophile. The reaction proceeds via a stable addition-elimination (Meisenheimer-type) intermediate. imperial.ac.uk The Chichibabin reaction, involving amination with sodium amide, is a classic example of nucleophilic substitution on pyridine-like rings where a hydride ion acts as the leaving group. imperial.ac.uk

Functional Group Interconversions and Modifications

Functional group interconversions are fundamental in organic synthesis for creating derivatives from a parent molecule. fiveable.me For this compound, the three functional groups offer multiple pathways for modification.

| Initial Functional Group | Position | Reaction | Reagents/Conditions | Resulting Functional Group | Reference(s) |

| Amino (-NH₂) | 2 | Diazotization & Substitution | NaNO₂, HCl; CuX (Sandmeyer) | Halogen (-X), Cyano (-CN), etc. | libretexts.org |

| Amino (-NH₂) | 2 | Acylation | Acid Chlorides, Anhydrides | Amide (-NHCOR) | researchgate.net |

| Methoxy (-OCH₃) | 6 | Demethylation | HBr, BBr₃ | Hydroxyl (-OH) | herts.ac.uknih.gov |

| Methyl (-CH₃) | 3 | Oxidation | Nickel Peroxide, KMnO₄ | Carboxylic Acid (-COOH) | tandfonline.comtandfonline.com |

These interconversions allow for the systematic alteration of the molecule's properties. For example, oxidizing the methyl group introduces an acidic carboxylic acid, while demethylating the methoxy group provides a phenolic hydroxyl group, both of which can serve as points for further derivatization.

Design and Synthesis of Structurally Modified this compound Derivatives

The structural framework of this compound serves as a valuable scaffold for the synthesis of more complex derivatives. The design of new molecules often involves modifying the existing functional groups or the quinoline core to enhance specific properties.

Strategies for derivatization include:

Side Chain Elongation: The amino group at C2 is a common site for the attachment of various side chains. For example, in the development of antimalarial drugs, long aminoalkyl side chains are often attached to the 4-aminoquinoline (B48711) core to improve activity. nih.gov A similar strategy could be applied to the 2-amino position of this compound.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials. The Ugi-azide reaction, for instance, has been used to prepare hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazole, where linkers of varying length and substitution are introduced. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for forming C-N and C-C bonds. These could be used to introduce aryl or other groups, for example, by first converting the amino group to a halide via a Sandmeyer reaction. Push-pull type fluorescent amino-quinoline derivatives have been synthesized via palladium-catalyzed C-H activation reactions. researchgate.net

The following table provides examples of synthesized quinoline derivatives, illustrating the types of structural modifications that are achievable.

| Derivative Class | Synthetic Strategy | Key Reagents | Purpose/Application Area | Reference(s) |

| N-Acylated 2-Aminoquinolines | Iodine-catalyzed formamidation | Iodine, DMF | Synthesis of functionalized heterocycles | researchgate.net |

| 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids | Ugi-azide multicomponent reaction | Isocyanides, aldehydes, TMS-azide | Antimalarial agents | mdpi.com |

| 3-Substituted Quinolines | Electrophilic cyclization of N-(2-alkynyl)anilines | ICl, I₂, Br₂ | Synthesis of functionalized quinolines | nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives | Buchwald-Hartwig amination | Pd catalyst, ligand | PET imaging agents for Parkinson's disease | mdpi.com |

These examples demonstrate the versatility of the quinoline scaffold in generating diverse chemical entities with potential applications in materials science and medicinal chemistry.

Biological Activity and Mechanistic Investigations in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline (B57606) Scaffolds

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core, as well as the characteristics of any linking moieties and the stereochemistry of the molecule.

Influence of Substituent Position and Nature (e.g., Methoxy (B1213986), Methyl, Amino) on Biological Efficacy

The specific placement and chemical nature of substituents on the quinoline ring are critical determinants of biological activity. For instance, the presence and position of methoxy, methyl, and amino groups can significantly modulate the efficacy of the compound.

The methoxy group at the C-6 position, as seen in 2-Amino-6-methoxy-3-methylquinoline, is a common feature in many biologically active quinolines. In a study on 2-methylquinoline (B7769805) derivatives as latency-reversing agents for HIV-1, it was observed that the methoxy group at the C-6 position was important for activity. rsc.org Replacing the methoxy group with an isoproyloxy group at this position was detrimental to the HIV-1 reactivation potency. rsc.org Conversely, derivatives with a 6-ethoxy group showed enhanced potency compared to their 6-methoxy counterparts, suggesting that the size and nature of the alkoxy group at this position can be optimized to improve biological response. rsc.org In another context, the 6-methoxy group is a key pharmacophoric element in antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com

The methyl group , such as the one at the C-3 position of the target compound, can also impact activity. While specific SAR data for a C-3 methyl group in this exact scaffold is limited in the provided results, studies on related quinoline structures highlight the importance of substitution patterns. For example, in a series of tetrahydroquinoline-based RXR agonists, a 6-methyl substituent enhanced potency by approximately 5-fold. acs.org

The amino group at the C-2 position is another key functional group. The basicity and hydrogen-bonding capacity of the amino group can be crucial for target interaction. In the context of antibacterial agents, the introduction of amino groups to quinolinequinone scaffolds resulted in moderate activity against Gram-positive bacteria. acs.org

Role of Linker Moieties and Stereochemistry in Target Interactions

In the development of HIV-1 integrase inhibitors, various functionalized spacers such as amide, hydrazide, and urea (B33335) have been used to link a quinoline subunit to an ancillary aromatic ring. nih.gov Amide derivatives were found to be the most promising, indicating the importance of the linker's chemical properties. nih.govresearchgate.net Similarly, in the design of antiplasmodial agents, the linker between an 8-amino-6-methoxyquinoline (B117001) pharmacophore and a tetrazole ring strongly influenced both activity and cytotoxicity. mdpi.com Varying the chain length and basicity of the linker allowed for the modulation of these properties. mdpi.com

Stereochemistry is another critical factor that can dictate the biological efficacy of chiral quinoline derivatives. Although specific information on the stereochemistry of this compound was not found, the principle is well-established for other quinoline-based compounds. For example, in the study of tetrahydroquinoline-based RXR agonists, the stereochemistry of the molecule had a significant impact on its agonist activity. acs.org

Antimicrobial Research Focus

Quinoline derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens.

In Vitro Antibacterial Activity and Putative Mechanisms of Action

The antibacterial potential of quinoline scaffolds has been demonstrated against both Gram-positive and Gram-negative bacteria.

Escherichia coli: While many quinoline derivatives show broad-spectrum antibacterial activity, some, like aminated quinolinequinones, have been found to be inactive against Gram-negative bacteria such as E. coli. acs.org However, other quinoline derivatives have shown good growth inhibition of E. coli. rsc.org The primary target for quinolones in Gram-negative bacteria is often DNA gyrase. nih.gov

Staphylococcus aureus: Several quinoline derivatives have demonstrated significant activity against S. aureus. For instance, aminated quinolinequinones displayed promising antibacterial profiles against S. aureus, with some compounds showing MIC values as low as 2.44 μg/mL. acs.org In another study, certain quinoline-2-one derivatives were highly effective against S. aureus, with MIC values ranging from 0.018 to 0.061 μg/mL. nih.gov Topoisomerase IV is often the primary target for quinolones in Gram-positive bacteria like S. aureus. nih.gov

Pseudomonas aeruginosa: Similar to E. coli, some quinoline derivatives, such as aminated quinolinequinones, did not exhibit antibacterial activity against P. aeruginosa. acs.org However, other synthesized quinoline derivatives have shown activity against this bacterium. rsc.org

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Class | Bacterium | Activity (MIC) | Putative Mechanism of Action | Reference(s) |

| Aminated Quinolinequinones (AQQ9) | Staphylococcus aureus | 2.44 μg/mL | Not specified | acs.org |

| Aminated Quinolinequinones | Escherichia coli | No activity | Not applicable | acs.org |

| Aminated Quinolinequinones | Pseudomonas aeruginosa | No activity | Not applicable | acs.org |

| Quinoline-2-one derivative (6c) | Staphylococcus aureus | 0.75 μg/mL (vs. MRSA) | Dihydrofolate reductase inhibition | nih.gov |

| Fluoroquinolone derivative (8f) | Staphylococcus aureus | 8–128 fold more potent than reference drugs | DNA gyrase/Topoisomerase IV inhibition | nih.gov |

In Vitro Antifungal Activity and Putative Mechanisms of Action

The antifungal properties of quinoline derivatives have also been a subject of research.

Aspergillus niger and Aspergillus flavus: Studies on the antifungal activity of various compounds have included testing against Aspergillus species. For example, essential oils have shown inhibitory effects on the growth of A. niger and A. flavus. nih.gov While specific data for this compound against these fungi is not available, related quinoxaline (B1680401) derivatives, such as 2,3-dimethylquinoxaline, have demonstrated antifungal activity against Aspergillus species. researchgate.net

Penicillium citrinum: Research on the fungus Penicillium citrinum has led to the isolation of citrinin (B600267) derivatives, some of which exhibit moderate antibacterial activity. mdpi.com However, information regarding the activity of this compound against P. citrinum is not present in the search results.

Antiviral Research Focus

The antiviral potential of quinoline derivatives has been explored, particularly in the context of HIV. As mentioned earlier, 2-methylquinoline derivatives have been investigated as latency-reversing agents for HIV-1. rsc.org These compounds can induce the expression of latent HIV-1 and act synergistically with other agents to reverse HIV latency. rsc.org Furthermore, linker-modified quinoline derivatives have been synthesized and tested as HIV-1 integrase inhibitors. nih.govresearchgate.net While these studies highlight the potential of the quinoline scaffold in antiviral research, specific antiviral data for this compound was not found in the provided search results. However, other quinoline-related structures, such as 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, have been shown to be potent interferon inducers and antivirals. nih.gov

Antimalarial Research Focus

The quinoline core is historically significant in antimalarial chemotherapy, with quinine (B1679958) being the first effective treatment and chloroquine (B1663885), a 4-aminoquinoline (B48711), serving as a cornerstone of therapy for decades. researchgate.netyoutube.com Research continues to explore novel quinoline derivatives to combat the spread of drug-resistant malaria. nih.gov

While direct in vitro antimalarial data for this compound is not prominently available in the reviewed literature, extensive research has been conducted on structurally related 6-methoxyquinoline (B18371) derivatives. For instance, analogues of primaquine, specifically 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines, have been evaluated for their antimalarial properties. One such compound, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrated curative activity against Plasmodium berghei in mice at a dose of 320 mg/kg and showed causal prophylactic activity against Plasmodium cynomolgi at low dosages. nih.gov

The 6-methoxy substitution is considered a critical feature for elevating both activity and toxicity in the 8-aminoquinoline (B160924) class of antimalarials. scispace.com Other research into N6-modified purine (B94841) analogs, which share some structural similarities in terms of amino and methoxy groups, also identified compounds with anti-plasmodial activity in the low micromolar range against multi-drug resistant strains of P. falciparum. nih.gov

Table 1: In Vivo Antimalarial Activity of a Related 6-Methoxyquinoline Analog

| Compound Name | Animal Model | Parasite Strain | Activity |

|---|---|---|---|

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Mice | P. berghei | Active at 20 mg/kg, Curative at 320 mg/kg |

This table is based on data for a structurally related analog, not this compound itself. nih.gov

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III). nih.govplos.org This enzyme is a crucial component of the electron transport chain in Plasmodium parasites. nih.gov Inhibition of the bc1 complex disrupts the mitochondrial membrane potential and blocks ATP synthesis, ultimately leading to parasite death. youtube.commalariaworld.org

Quinolone compounds, due to their structural resemblance to the substrate ubiquinone, can target either the quinol oxidation (Qo) site or the quinone reduction (Qi) site of the bc1 complex. nih.gov Research on various quinolone antimalarials has confirmed their binding to these sites. For example, the antimalarial drug atovaquone (B601224) is a well-known inhibitor of the Qo-site. plos.orgmalariaworld.org Studies on other novel quinolone derivatives have demonstrated that they also target the bc1 complex, often exhibiting a rapid rate of parasite killing. nih.gov The investigation of a quinolone-type inhibitor, CK-2-68, revealed its specific binding to the quinol oxidation site, which arrests the motion of the iron-sulfur protein subunit, a mechanism similar to other known bc1 inhibitors. nih.gov

Another established mechanism for 4-aminoquinoline drugs like chloroquine involves the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic heme. Quinolines are thought to interfere with the polymerization of heme into non-toxic hemozoin, leading to a buildup of the toxic heme within the parasite. youtube.com

Antitubercular Research Focus

Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. researchgate.net Quinoline derivatives have been explored as a promising scaffold for novel antitubercular drugs. researchgate.net

Specific in vitro data for this compound against Mycobacterium tuberculosis is not readily found in the surveyed literature. However, studies on closely related scaffolds highlight the potential of this chemical class. A series of synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols were evaluated against the H37Ra strain of Mycobacterium tuberculosis. Several of these compounds demonstrated significant in vitro antitubercular activity, with some showing activity at a concentration of 6.25 μg/mL. researchgate.netnih.gov

In a separate study, a derivative identified as 2-((6-bromo-2-methoxy-quinolin-3-yl)-phenylmethyl)-malonic acid monomethyl ester also exhibited moderate activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against the Mtb H37Rv strain. amazonaws.com

Table 2: In Vitro Antitubercular Activity of Related Methoxyquinoline Derivatives

| Compound Class/Name | M. tuberculosis Strain | Activity (MIC) |

|---|---|---|

| Diaryl quinoline hydroxyl amino ether scaffold | H37Ra | 6.25 μg/mL |

| Diaryl amino alkyl carbinol core on a quinoline scaffold | H37Ra | 6.25 μg/mL |

This table presents data for structurally related analogs, as direct data for this compound was not identified. researchgate.netnih.govamazonaws.com

The mechanisms by which quinoline derivatives exert their antitubercular effects are varied. One of the most significant targets for diarylquinolines, such as the approved drug bedaquiline (B32110) (which contains a methoxyquinoline core), is the mycobacterial ATP synthase. researchgate.net By inhibiting this enzyme, the drug disrupts the cell's primary energy production pathway.

Other potential mechanisms for antimycobacterial agents include the inhibition of mycolic acid synthesis, which is a critical component of the unique and resilient mycobacterial cell wall. For example, some 2-aminothiazole (B372263) derivatives have been studied for their interaction with β-Ketoacyl-ACP Synthase (KasA), a key enzyme in this pathway. [No specific citation from results] While not directly studied for this compound, this represents a plausible hypothesis for related scaffolds. Additionally, inhibition of DNA gyrase is a known mechanism for quinolone antibiotics, though this is more established for the fluoroquinolone subclass.

Other Potential Biological Activities Investigated for Quinoline Scaffolds

The versatility of the quinoline scaffold has led to its investigation for a broad range of other biological activities beyond antimalarial and antitubercular applications. These diverse properties underscore the importance of the quinoline ring as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Reported activities for various quinoline derivatives include:

Anticancer: Demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. nih.govnih.gov

Anti-inflammatory: Some quinoline-hybrids have shown effects comparable to known anti-inflammatory drugs. frontiersin.org

Antiviral: Including activity against HIV and other viruses. nih.gov

Neurological: Investigations into applications for conditions like Alzheimer's disease and as anticonvulsant agents. nih.govnih.gov

Cardiovascular: Certain derivatives have been studied for their effects on myocardial ischemia-reperfusion injury and as inhibitors of platelet aggregation. researchgate.net

These explorations often involve creating hybrid molecules, where the quinoline moiety is combined with other pharmacophores to enhance activity or create dual-action drug candidates. frontiersin.org

Immunomodulatory Effects and Proposed Mechanisms

There is currently no available scientific literature that has investigated the immunomodulatory effects of this compound. As such, no data on its potential to modulate immune responses or any proposed mechanisms of action have been reported.

Anti-inflammatory Effects and Proposed Mechanisms

Similarly, no studies were identified that have evaluated the anti-inflammatory properties of this compound. Consequently, there are no research findings or proposed mechanisms regarding its potential activity in inflammatory pathways.

While research into other quinoline and quinazoline (B50416) derivatives has shown anti-inflammatory activity, these findings cannot be extrapolated to this compound without specific investigation. The biological activity of a chemical compound is highly dependent on its unique structure and substitutions.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 2-Amino-6-methoxy-3-methylquinoline and its analogs should prioritize efficiency and sustainability. While classical quinoline (B57606) syntheses like the Skraup and Friedländer reactions are foundational, modern research demands greener and more scalable alternatives. frontiersin.orgresearchgate.net Future efforts could focus on:

Catalytic Approaches: Investigating transition-metal or nanocatalyst-based methods could offer higher yields and milder reaction conditions. acs.org For instance, adapting iodine-catalyzed condensation reactions of anilines (like p-anisidine) with appropriate vinyl ethers or ketones could provide a direct and efficient route. researchgate.net

C-H Activation/Functionalization: Direct C-H functionalization represents a highly atom-economical strategy. researchgate.net Research could explore the regioselective introduction of the amino and methyl groups onto a pre-formed 6-methoxyquinoline (B18371) scaffold, minimizing the need for protecting groups and reducing waste.

Flow Chemistry: Continuous flow synthesis could enable safer, more controlled, and scalable production of the target compound, overcoming the limitations of batch processing.

A documented synthesis for the related compound, 3-Amino-6-methoxyquinoline, involves the reduction of the corresponding nitroquinoline using tin(II) chloride. prepchem.com Similar reductive amination strategies could be adapted for the synthesis of the title compound.